molecular formula C8H12O2 B1654662 Methyl Cyclohex-2-ene-1-carboxylate CAS No. 25662-37-7

Methyl Cyclohex-2-ene-1-carboxylate

Cat. No.: B1654662
CAS No.: 25662-37-7
M. Wt: 140.18 g/mol
InChI Key: LKVHTVRTQUBZDN-UHFFFAOYSA-N
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Description

Methyl Cyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C8H12O2. It is a carboxylic ester derived from cyclohexene, characterized by a six-membered ring with a double bond and a carboxylate ester group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Cyclohex-2-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclohex-2-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl Cyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl Cyclohex-2-ene-1-carboxylate is unique due to its specific structural features, including the position of the double bond and the ester group. These features influence its reactivity and make it a valuable intermediate in organic synthesis .

Biological Activity

Methyl cyclohex-2-ene-1-carboxylate (MCHC) is an organic compound with significant potential in various biological applications. This article presents a detailed overview of its biological activity, including its mechanisms of action, metabolic pathways, and potential therapeutic uses, supported by case studies and research findings.

Chemical Structure and Properties

MCHC is characterized by its molecular formula C8H12O2C_8H_{12}O_2 and a molecular weight of approximately 140.18 g/mol. The compound features a cyclohexene ring with a carboxylate group and a methyl ester functional group, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Hydrolysis and Enzymatic Interaction

MCHC undergoes hydrolysis mediated by the enzyme CarEst3, leading to the formation of (S)-cyclohex-2-ene-1-carboxylic acid. This reaction is influenced by environmental factors such as temperature and pH, which can affect the efficiency of hydrolysis.

Chemical Reactions

MCHC participates in various chemical reactions:

  • Oxidation : It can be oxidized to form cyclohex-2-ene-1-carboxylic acid using strong oxidizing agents like potassium permanganate.
  • Reduction : The ester group can be reduced to yield cyclohex-2-ene-1-methanol using lithium aluminum hydride.
  • Substitution : The ester group may also engage in nucleophilic substitution reactions.

Metabolism and Biodegradation

Research indicates that MCHC is produced by the actinomycete Salinispora tropica, suggesting its role as a biomarker for this bacterium in marine environments. The detection of MCHC could indicate the presence of Salinispora tropica, which is known for producing various bioactive compounds .

In a study involving cocultures with hydrogen-utilizing microorganisms, transient production of cyclohexane carboxylate and cyclohex-1-ene carboxylate was observed during benzoate degradation. This suggests that MCHC may play a role in microbial metabolism under specific conditions .

Potential Therapeutic Applications

MCHC has been explored for its potential therapeutic applications, particularly as an intermediate in drug synthesis. Its biological activities warrant further investigation to determine its efficacy as a pharmaceutical agent. Current research is focused on elucidating its interactions with biological macromolecules, which could lead to novel therapeutic strategies .

Case Studies and Research Findings

StudyFindings
Europe PMC Study (2001)Identified MCHC's role in microbial metabolism alongside other carboxylates during benzoate degradation .
Salinispora Study (2016)Confirmed MCHC's production by Salinispora tropica, linking it to marine bioactivity .
ACS Journal Research (2009)Investigated structural similarities with other compounds, suggesting potential for medicinal chemistry applications .

Properties

IUPAC Name

methyl cyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVHTVRTQUBZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451592
Record name Methyl cyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25662-37-7
Record name Methyl cyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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